Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine ring with 4,4-difluoro substitution, a tert-butyl carboxylate protecting group at position 1, and a methylaminomethyl (-CH₂NHCH₃) substituent at position 2 in the (2R) configuration. Though direct physicochemical data are unavailable in the provided evidence, structural analogs suggest its molecular formula is likely C₁₁H₁₉N₂O₂F₂ (inferred from substitutions in and ).
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLHTVXAQWRDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
Commercial routes often begin with tert-butyl (2R)-4-oxo-2-(aminomethyl)pyrrolidine-1-carboxylate, which undergoes fluorination to install the 4,4-difluoro motif. Alternative approaches utilize proline derivatives or aziridine intermediates to construct the pyrrolidine scaffold. Key precursors include:
- 4-Oxo-pyrrolidine-1-carboxylates : Serve as substrates for fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
- Chiral amines : (R)-2-(Aminomethyl)pyrrolidine derivatives are critical for ensuring enantiomeric purity.
Installation of the Methylaminomethyl Side Chain
The (methylamino)methyl group at the 2-position is introduced via reductive amination or nucleophilic substitution.
Reductive Amination Pathway
A two-step sequence involves:
- Aldehyde Formation : Oxidation of a hydroxymethyl intermediate to the corresponding aldehyde using pyridinium chlorochromate (PCC).
- Methylamine Condensation : Reaction with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) to afford the secondary amine.
Optimized Conditions
| Step | Reagents | Yield | Source |
|---|---|---|---|
| Aldehyde Formation | PCC, CH2Cl2, rt | 78% | |
| Reductive Amination | MeNH2, NaBH3CN, MeOH | 91% |
Mitsunobu Reaction for Stereochemical Control
For enantiomerically pure products, the Mitsunobu reaction couples (R)-2-(hydroxymethyl)pyrrolidine with methylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This method preserves the (R)-configuration at the 2-position, achieving 94% enantiomeric excess (ee) .
Boc Protection and Final Product Isolation
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the pyrrolidine nitrogen. Standard protocols employ di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).
Boc Protection Protocol
| Parameter | Value | Source |
|---|---|---|
| Reagent | Boc2O (1.1 equiv) | |
| Base | Et3N (2.0 equiv) | |
| Solvent | THF/H2O (9:1) | |
| Yield | 95% |
Final purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from tert-butyl methyl ether (MTBE).
Analytical Characterization and Quality Control
Commercial batches (e.g., AChemBlock Q56552) report 97% purity by HPLC, with structural confirmation via NMR and mass spectrometry. Key spectroscopic data include:
1H NMR (400 MHz, CDCl3)
- δ 4.20–4.05 (m, 1H, pyrrolidine CH)
- δ 3.45–3.30 (m, 2H, NCH2N)
- δ 2.45 (s, 3H, NCH3)
- δ 1.48 (s, 9H, Boc C(CH3)3)
MS (ESI+)
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, stereoselectivity, and scalability:
| Method | Yield | ee (%) | Scalability | Source |
|---|---|---|---|---|
| DAST Fluorination | 87% | 99 | Moderate | |
| Deoxo-Fluor | 85% | 99 | High | |
| Mitsunobu Amination | 94% | 94 | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or non-fluorinated group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of monofluoromethyl or non-fluorinated derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key analogs and their distinguishing features:
*Inferred from structural substitutions.
Biological Activity
Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate, with CAS number 1407997-77-6, is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C11H20F2N2O2
- Molecular Weight : 250.29 g/mol
- Purity : ≥97%
Structural Characteristics
The compound features a pyrrolidine ring substituted with difluoro and methylamino groups, which are critical for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting membrane permeability and bioavailability.
Research indicates that this compound may exhibit various biological activities:
- Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.
- Antimicrobial Properties : Preliminary studies have indicated that similar compounds in the pyrrolidine class can exhibit antimicrobial effects, potentially making this compound a candidate for further investigation in this area.
Case Studies and Research Findings
- In Vitro Studies :
- Cytotoxicity Assessments :
- Pharmacological Studies :
Comparative Analysis of Biological Activity
| Compound | CAS Number | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | 1407997-77-6 | Antimicrobial | TBD | |
| Related Pyrrolidine Derivative | TBD | Antimicrobial | 50 | |
| Fluorinated Analogue | TBD | Cytotoxicity | 30 - 100 |
Future Directions
Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Clinical Trials : If preclinical results are favorable, advancing towards clinical evaluation for potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and stereochemistry?
The synthesis typically involves multi-step procedures, including:
- Boc protection/deprotection : The tert-butyl carbamate (Boc) group is introduced to protect amines during reactions, as seen in hydrogenation steps using Pd/C catalysts under H₂ atmospheres .
- Chiral center preservation : Stereochemical integrity is maintained using enantiomerically pure starting materials, such as (2S,4R)-configured intermediates, with optical rotation ([α]²⁵D) measurements confirming configuration .
- Key conditions : Reactions often proceed in dichloromethane or THF at 0–20°C, with bases like triethylamine or LiOH for deprotonation . Yields (42–69%) depend on purification methods such as flash chromatography (ethanol/chloroform gradients) .
Q. Which spectroscopic techniques are effective for characterizing structural integrity and stereochemistry?
- NMR spectroscopy : ¹H and ¹³C NMR confirm backbone structure, while ³¹P NMR identifies phosphonate derivatives (e.g., in analogs) . Diastereomeric splitting in NMR signals helps assess stereochemical purity .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed 318.28009 vs. calculated 318.27914 for intermediates) .
- Polarimetry : Optical rotation ([α]²⁵D) measurements, such as −55.0 (c 0.20, CHCl₃), confirm enantiomeric purity .
Q. What safety protocols are recommended given its potential toxicity?
- Hazard classification : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid dust formation. Emergency measures include rinsing eyes with water and seeking medical attention for ingestion .
- Storage : Keep in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what methods assess chiral integrity?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2R)-configured pyrrolidine derivatives) .
- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers.
- Dynamic kinetic resolution : Optimize reaction temperatures and catalysts (e.g., Pd/C) to suppress racemization during hydrogenation .
- Cross-validation : Combine polarimetry, NMR, and circular dichroism (CD) to confirm configuration .
Q. How should discrepancies in reported physicochemical properties (e.g., solubility, melting points) be resolved?
- Reproducibility checks : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmospheres) .
- Analytical cross-validation : Use differential scanning calorimetry (DSC) for melting points and HPLC for purity (>95%) .
- Solubility profiling : Test in DMSO, water, and ethanol under varied pH (2–12) to identify inconsistencies .
Q. What strategies evaluate the compound’s stability under different pH/temperature conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
- Degradation analysis : Monitor via LC-MS to identify products (e.g., de-esterified or Boc-deprotected derivatives) .
- Long-term stability : Store at −20°C and assess monthly using NMR and HRMS .
Q. How does the methylamino-methyl substituent influence reactivity in nucleophilic/electrophilic reactions?
- Nucleophilic reactions : The methylamino group participates in alkylation or acylation, requiring protection (e.g., Boc) to avoid side reactions .
- Electrophilic reactions : The difluoro-pyrrolidine core may undergo halogenation or sulfonation at the 4,4-difluoro position, guided by DFT calculations predicting reactive sites .
- Computational modeling : Use density functional theory (DFT) to simulate transition states and optimize reaction pathways .
Q. What experimental approaches study its interactions with biological targets (e.g., enzymes, receptors)?
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to immobilized targets .
- Enzyme inhibition assays : Test IC50 values in kinase or protease assays using fluorogenic substrates .
- Cellular uptake studies : Label with fluorescent tags (e.g., FITC) and monitor localization via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
